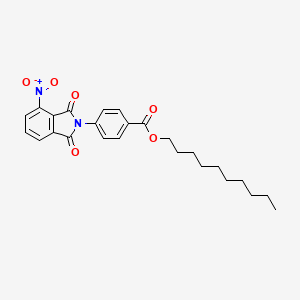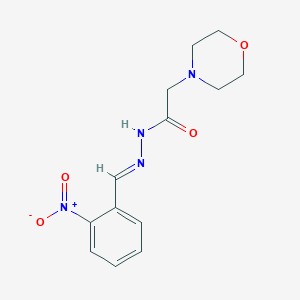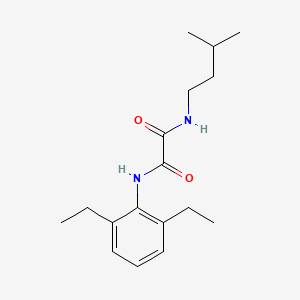
Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoato de decilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un grupo decilo unido a una porción de benzoato, que está adicionalmente sustituido con un grupo 4-nitro-1,3-dioxoisoindol-2-il.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoato de decilo normalmente implica reacciones de esterificación. Un método común es la reacción del ácido 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoico con decanol en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción normalmente se lleva a cabo en condiciones anhidras para evitar la hidrólisis del producto éster.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento de la reacción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoato de decilo puede sufrir diversas reacciones químicas, incluyendo:
Reducción: El grupo nitro puede reducirse a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo éster puede hidrolizarse al ácido carboxílico correspondiente en condiciones ácidas o básicas.
Oxidación: La posición bencílica puede oxidarse para formar derivados del ácido benzoico.
Reactivos y condiciones comunes
Reducción: Gas hidrógeno, paladio sobre carbono (Pd/C)
Sustitución: Ácido clorhídrico (HCl) o hidróxido de sodio (NaOH)
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3)
Principales productos formados
Reducción: 4-(4-amino-1,3-dioxoisoindol-2-il)benzoato de decilo
Sustitución: Ácido 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoico
Oxidación: Derivados del ácido 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoico
Aplicaciones Científicas De Investigación
El 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoato de decilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoato de decilo implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a diversos efectos biológicos. El grupo éster permite la incorporación del compuesto en las membranas lipídicas, lo que puede afectar la integridad y la función de la membrana.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoico
- Éster metílico del ácido 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoico
- Éster butílico del ácido 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoico
Singularidad
El 4-(4-nitro-1,3-dioxoisoindol-2-il)benzoato de decilo es único debido a la presencia del grupo decilo, que confiere propiedades fisicoquímicas distintas, como una mayor hidrofobicidad y permeabilidad de la membrana. Esto lo convierte en un compuesto valioso para aplicaciones que requieren una interacción mejorada con entornos lipídicos.
Propiedades
Fórmula molecular |
C25H28N2O6 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H28N2O6/c1-2-3-4-5-6-7-8-9-17-33-25(30)18-13-15-19(16-14-18)26-23(28)20-11-10-12-21(27(31)32)22(20)24(26)29/h10-16H,2-9,17H2,1H3 |
Clave InChI |
UXFDPIRSAJOTSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544066.png)
![2,4-dichloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544073.png)
![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11544080.png)
![1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11544086.png)
![2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544087.png)
![2-[(E)-(2-{[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl](oxo)acetyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544089.png)


![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![3-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544121.png)
![N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide](/img/structure/B11544127.png)
![(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol](/img/structure/B11544128.png)

![3-bromo-N'-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide](/img/structure/B11544138.png)
